

Application Notes and Protocols for the Metabolic Study of Ethyl 3-octenoate

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Compound of Interest

Compound Name: Ethyl 3-octenoate

Cat. No.: B223717

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Disclaimer: Direct experimental data on the metabolic effects of **Ethyl 3-octenoate** is limited in publicly available scientific literature. The following application notes and protocols are based on the established metabolic pathways of structurally related medium-chain fatty acids (MCFAs) and their ethyl esters. These should serve as a foundational guide for researchers and drug development professionals to design and conduct metabolic studies on **Ethyl 3-octenoate**.

Introduction

Ethyl 3-octenoate is an unsaturated medium-chain fatty acid ethyl ester. Medium-chain fatty acids (MCFAs, C6-C12) are known to be rapidly absorbed and metabolized, primarily in the liver, serving as a quick energy source.[1][2] Unlike long-chain fatty acids, MCFAs can enter the mitochondria for β -oxidation independently of the carnitine shuttle, leading to efficient energy production.[2][3] Fatty acid ethyl esters (FAEEs) are formed in the body, particularly after ethanol consumption, and have been implicated in cellular toxicity, including mitochondrial dysfunction.[4]

These notes provide a hypothetical framework for investigating the metabolic impact of **Ethyl 3-octenoate**, focusing on its potential roles in energy metabolism, lipogenesis, and cellular signaling.

Potential Metabolic Significance of Ethyl 3-octenoate

Based on the metabolism of related compounds, **Ethyl 3-octenoate** could potentially be hydrolyzed by cellular esterases to yield ethanol and 3-octenoic acid. The resulting 3-octenoic acid would then likely enter the mitochondrial β -oxidation pathway.

Key areas for investigation include:

- **Energy Metabolism:** Assessing the impact on ATP production, oxygen consumption rates, and the expression of genes related to fatty acid oxidation.
- **Lipid Metabolism:** Investigating effects on lipogenesis, triglyceride accumulation, and the expression of key lipogenic enzymes.
- **Cellular Signaling:** Exploring the activation of signaling pathways sensitive to fatty acids, such as the Akt-mTOR axis.
- **Mitochondrial Function:** Evaluating potential effects on mitochondrial integrity and function, given the known impact of other FAEEs.

Quantitative Data Summary

The following tables summarize quantitative data from studies on related MCFAs to provide a comparative context for designing experiments with **Ethyl 3-octenoate**.

Table 1: Effects of Medium-Chain Fatty Acids on Gene Expression in HepG2 Cells

Gene	Treatment (0.25 mM)	Fold Change vs. Control	Reference
CPT1A	Palmitate (C16:0)	~0.8	
Hexanoic Acid (C6:0)	~1.1		
Octanoic Acid (C8:0)	~1.0		
Decanoic Acid (C10:0)	~1.1		
PPARA	Palmitate (C16:0)	~0.7	
Hexanoic Acid (C6:0)	~1.2		
Octanoic Acid (C8:0)	~1.3		
Decanoic Acid (C10:0)	~1.2		
PLIN5	Palmitate (C16:0)	~0.6	
Hexanoic Acid (C6:0)	~1.3		
Octanoic Acid (C8:0)	~1.4		
Decanoic Acid (C10:0)	~1.5		

Table 2: Metabolic Fate of Radiolabeled Fatty Acids in the Hypothalamus

Fatty Acid	Oxidation to Storage Ratio	Reference
Oleic Acid (C18:1)	1:5	
Palmitic Acid (C16:0)	1:3	
Octanoic Acid (C8:0)	33:1	

Experimental Protocols

Protocol 1: General Procedure for Treating Cultured Cells with Ethyl 3-octenoate

This protocol outlines the preparation of **Ethyl 3-octenoate** solutions and their application to cultured cells to study metabolic effects.

Materials:

- **Ethyl 3-octenoate**
- Ethanol (or DMSO)
- Fatty acid-free Bovine Serum Albumin (BSA)
- Cell culture medium (e.g., DMEM, RPMI)
- Cultured cells of interest (e.g., HepG2, C2C12 myotubes)

Procedure:

- Stock Solution Preparation:
 - Prepare a high-concentration stock solution of **Ethyl 3-octenoate** (e.g., 100 mM) in ethanol or DMSO.
 - Note: The final solvent concentration in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
- BSA Conjugation:
 - Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free medium.
 - Warm the BSA solution to 37°C.
 - While vortexing the BSA solution, slowly add the required volume of the **Ethyl 3-octenoate** stock solution to achieve the desired final concentration and molar ratio of **Ethyl 3-octenoate** to BSA (a 3:1 to 6:1 ratio is common).
 - Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complexation.

- Cell Treatment:
 - Aspirate the existing culture medium from the cells.
 - Add the prepared medium containing the **Ethyl 3-octenoate**-BSA complex to the cells.
 - Include appropriate controls: vehicle control (medium with BSA and the solvent used for the stock solution) and a negative control (standard culture medium).
 - Incubate the cells for the desired experimental duration (e.g., 4, 12, 24 hours).
- Downstream Analysis:
 - After incubation, harvest the cells and/or culture medium for downstream metabolic analyses such as gene expression analysis (qPCR), western blotting, metabolomics, or functional assays.

Protocol 2: Seahorse XF Analyzer Assay for Cellular Respiration

This protocol measures the effect of **Ethyl 3-octenoate** on mitochondrial respiration using a Seahorse XF Analyzer.

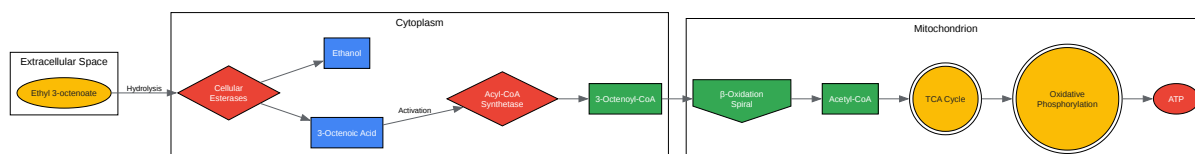
Materials:

- Seahorse XF Cell Culture Microplates
- Cells of interest
- **Ethyl 3-octenoate**-BSA complex (prepared as in Protocol 1)
- Seahorse XF Assay Medium
- Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

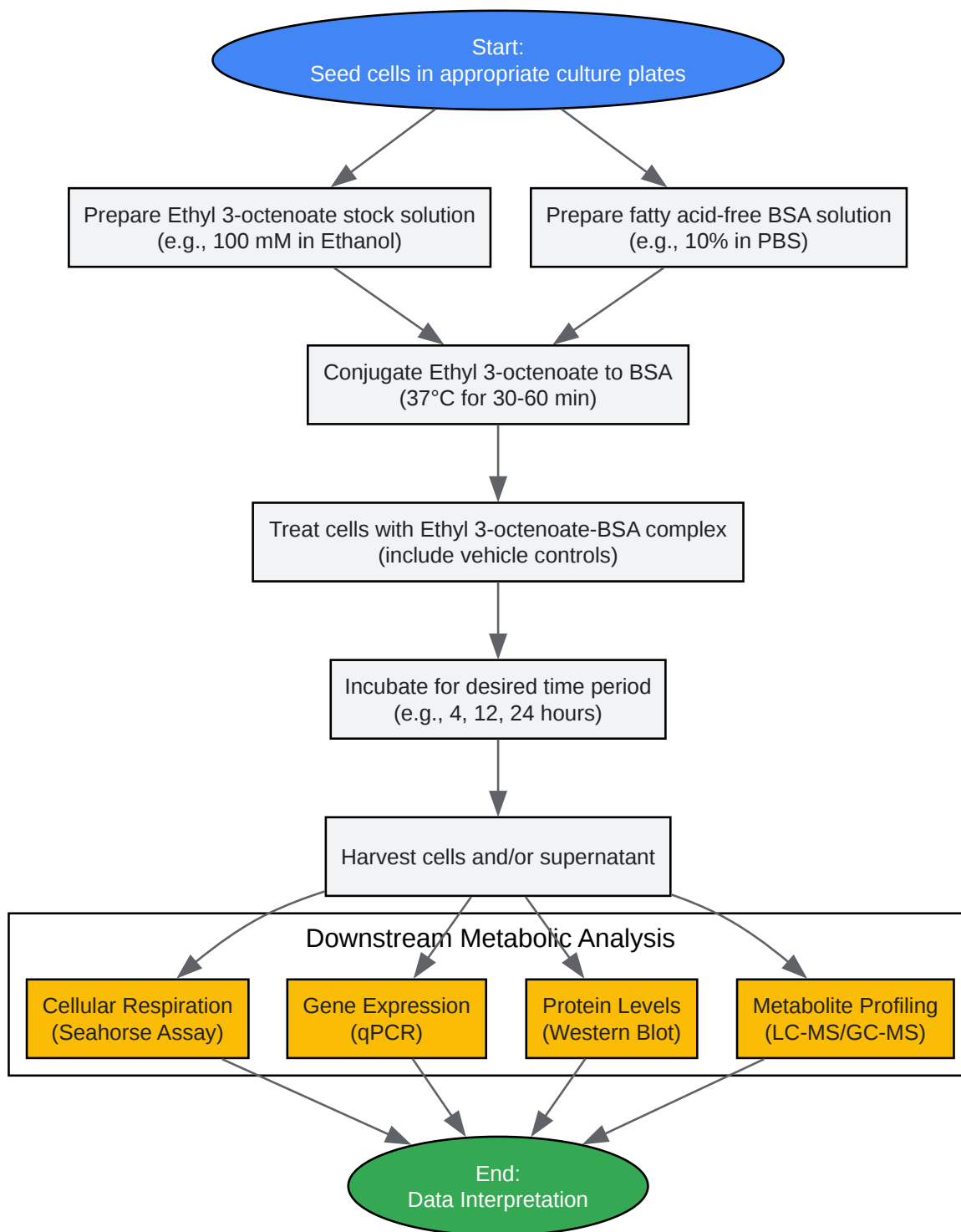
- Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
- Treatment: Treat the cells with the **Ethyl 3-octenoate**-BSA complex at various concentrations for the desired duration.
- Assay Preparation:
 - One hour before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with substrate (e.g., glucose, pyruvate) and pre-warmed to 37°C.
 - Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
- Seahorse XF Analysis:
 - Load the Seahorse XF cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A).
 - Perform the assay to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
- Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Visualizations



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Caption: Hypothetical metabolic pathway of **Ethyl 3-octenoate**.

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